molecular formula C9H13N B13856734 5-Ethyl-2,3-dimethylpyridine CAS No. 73014-65-0

5-Ethyl-2,3-dimethylpyridine

Cat. No.: B13856734
CAS No.: 73014-65-0
M. Wt: 135.21 g/mol
InChI Key: MDGMXOMYAAYHCT-UHFFFAOYSA-N
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Description

5-Ethyl-2,3-dimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of ethyl and dimethyl groups attached to the pyridine ring, making it a trisubstituted pyridine derivative. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyl-2,3-dimethylpyridine can be synthesized through several methods. One common approach involves the heterocyclization of allylamine, cyclopropylamine, and diallylamine in the presence of palladium catalysts . Another method includes the condensation of 2,3-pentanedione with propylene diamine .

Industrial Production Methods: Industrial production of this compound often involves the use of zeolite catalysts under high pressure conditions. This method is efficient and environmentally friendly, allowing for high conversion rates and moderate selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2,3-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation, where reagents like bromine or chlorine are used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of partially or fully hydrogenated pyridine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

5-Ethyl-2,3-dimethylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2,3-dimethylpyridine involves its interaction with various molecular targets and pathways. For instance, in the synthesis of pharmaceuticals, it acts as a precursor that undergoes further chemical transformations to yield active drug molecules. The specific pathways and targets depend on the final application of the compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized applications, such as the synthesis of specific pharmaceuticals and industrial chemicals.

Properties

CAS No.

73014-65-0

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

5-ethyl-2,3-dimethylpyridine

InChI

InChI=1S/C9H13N/c1-4-9-5-7(2)8(3)10-6-9/h5-6H,4H2,1-3H3

InChI Key

MDGMXOMYAAYHCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C(=C1)C)C

Origin of Product

United States

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